Kinase Selectivity: Lowest Reported Promiscuity Score vs. Emodin and TBB
When selecting a CK2 inhibitor for cellular assays, target promiscuity is a critical failure point. Quinalizarin demonstrates the lowest reported promiscuity score (11.1) for any CK2 inhibitor, distinguishing it from more promiscuous alternatives. In a panel of 75 kinases at 1 µM, quinalizarin inhibited only CK2 drastically, while the common alternative emodin is described as 'poorly selective' [1]. Another reevaluation on a 140-kinase panel confirmed it as 'one of the most selective inhibitors of CK2', superior to the clinical candidate CX-4945 [2].
| Evidence Dimension | Kinase Promiscuity |
|---|---|
| Target Compound Data | Promiscuity Score = 11.1 (Tested on 75 kinases at 1 µM) |
| Comparator Or Baseline | Emodin (qualitatively described as 'poorly selective'); CX-4945 (qualitatively described as 'less selective' in a 140-kinase panel) |
| Quantified Difference | Quinalizarin has the 'lowest ever reported' promiscuity score for a CK2 inhibitor. It is 'superior' to CX-4945 in terms of selectivity. |
| Conditions | In vitro kinase activity assays; Panel of 75 kinases (Cozza et al., 2009) and 140 kinases (Cozza & Pinna, 2015). |
Why This Matters
This extreme selectivity minimizes off-target effects, ensuring that observed biological phenotypes can be more confidently attributed to CK2 inhibition, a crucial factor for rigorous scientific conclusions.
- [1] Cozza, G., Mazzorana, M., Papinutto, E., Bain, J., Elliott, M., di Maira, G., ... & Pinna, L. A. (2009). Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2. *Biochemical Journal*, 421(3), 387-395. PMID: 19432557 View Source
- [2] Cozza, G., & Pinna, L. A. (2015). The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation. *BioMed Research International*, 2015, 734127. View Source
